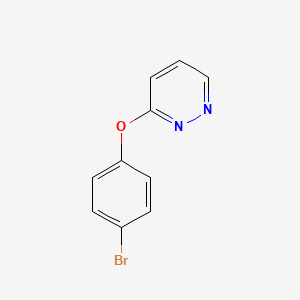

3-(4-Bromofenoxi)piridazina

Descripción general

Descripción

3-(4-Bromophenoxy)pyridazine is a chemical compound with the CAS Number: 40890-13-9 . It has a molecular weight of 251.08 and its IUPAC name is 3-(4-bromophenoxy)pyridazine .

Synthesis Analysis

The synthesis of pyridazine derivatives, including 3-bromo-pyridazines, can be achieved through a Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers .Molecular Structure Analysis

The InChI code for 3-(4-Bromophenoxy)pyridazine is 1S/C10H7BrN2O/c11-8-3-5-9(6-4-8)14-10-2-1-7-12-13-10/h1-7H . This indicates the molecular structure of the compound.Chemical Reactions Analysis

Pyridazine derivatives have been shown to undergo [3 + n] cycloaddition reactions . These reactions represent one of the most important and efficient tools in the synthesis of heterocyclic rings .Physical And Chemical Properties Analysis

The melting point of 3-(4-Bromophenoxy)pyridazine is 104-105 degrees Celsius .Aplicaciones Científicas De Investigación

Química Medicinal: Aplicaciones Antimicrobianas y Anticancerígenas

3-(4-Bromofenoxi)piridazina: se ha identificado como una estructura central en el desarrollo de nuevos agentes antimicrobianos y anticancerígenos. Su papel en las reacciones de cicloadición [3 + n] permite la creación de moléculas complejas con posibles efectos terapéuticos . La capacidad de manipular la estereoquímica y la regioquímica de estas reacciones aumenta la posibilidad de descubrir nuevos fármacos con eficacia optimizada y efectos secundarios reducidos.

Optoelectrónica: Materiales Fluorescentes y Sensores

En el campo de la optoelectrónica, los derivados de This compound se exploran por sus propiedades fluorescentes. Estos compuestos se pueden usar para desarrollar nuevos materiales que emiten luz al ser estimulados, lo cual es valioso para crear sensores y otros dispositivos electrónicos . La versatilidad del anillo de piridazina lo hace adecuado para ajustar con precisión las propiedades fotofísicas requeridas para aplicaciones específicas.

Química Heterocíclica: Síntesis de Compuestos Polisustituidos

El anillo de piridazina sirve como un andamiaje versátil para sintetizar una amplia gama de compuestos polisustituidos. Estos compuestos son de gran interés en productos farmacéuticos y agroquímicos, donde la introducción de varios sustituyentes puede conducir a diversas actividades biológicas . La síntesis de tales compuestos a menudo implica enfoques innovadores para crear moléculas con las propiedades deseadas.

Reconocimiento Molecular: Diseño de Fármacos

La conformación de los derivados de This compound juega un papel significativo en el reconocimiento molecular, que es un aspecto crítico del diseño de fármacos. Las interacciones no enlazadas entre los átomos de nitrógeno del anillo y los sustituyentes influyen en la afinidad de unión y la especificidad hacia los objetivos biológicos . Esta propiedad se explota para diseñar fármacos con alta selectividad de objetivo.

Farmacología: Desarrollo de Moléculas Bioactivas

Los derivados de piridazina, incluido This compound, son conocidos por exhibir una amplia gama de actividades farmacológicas. Se utilizan como andamiajes para desarrollar compuestos altamente funcionalizados con propiedades antimicrobianas, antidepresivas, antihipertensivas y anticancerígenas . La estructura única del anillo de piridazina permite la unión de varios grupos funcionales, lo que lleva a nuevas moléculas bioactivas.

Agroquímica: Herbicidas y Pesticidas

El anillo de piridazina también está presente en algunos agroquímicos disponibles comercialmente. Los derivados de This compound se han utilizado para crear herbicidas y pesticidas. La capacidad de modificar la estructura central de la piridazina permite el desarrollo de compuestos con mecanismos de acción específicos contra plagas y malezas .

Safety and Hazards

Direcciones Futuras

Pyridazine derivatives have emerged as privileged structures in heterocyclic chemistry due to their potential applications in medicinal chemistry and optoelectronics . The recent advances in [3 + n] cycloaddition reactions in the pyridazine series have opened up new possibilities for their medicinal chemistry and optoelectronic applications .

Mecanismo De Acción

Target of Action

It is known that pyridazinone derivatives, a category to which 3-(4-bromophenoxy)pyridazine belongs, have been associated with a wide range of pharmacological activities .

Mode of Action

Pyridazinone derivatives have been found to exhibit a broad spectrum of activities, suggesting diverse modes of action depending on the specific derivative and its targets .

Biochemical Pathways

Pyridazinone derivatives have been associated with a wide range of pharmacological activities, indicating that they likely interact with multiple biochemical pathways .

Result of Action

Given the broad spectrum of activities associated with pyridazinone derivatives, it can be inferred that the effects of 3-(4-bromophenoxy)pyridazine’s action are likely diverse and dependent on the specific targets and pathways it interacts with .

Análisis Bioquímico

Biochemical Properties

3-(4-Bromophenoxy)pyridazine participates in various biochemical reactions, interacting with a range of enzymes, proteins, and other biomolecules. It has been observed to interact with monoamine oxidase (MAO) enzymes, potentially inhibiting their activity. This interaction is significant as MAO enzymes are involved in the breakdown of neurotransmitters, and their inhibition can lead to increased levels of these neurotransmitters in the brain

Cellular Effects

The effects of 3-(4-Bromophenoxy)pyridazine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the expression of genes involved in inflammatory responses, potentially reducing inflammation in certain cell types . Furthermore, 3-(4-Bromophenoxy)pyridazine may alter cellular metabolism by affecting the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels and energy production.

Molecular Mechanism

At the molecular level, 3-(4-Bromophenoxy)pyridazine exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their activity. For example, the inhibition of MAO enzymes by 3-(4-Bromophenoxy)pyridazine involves binding to the enzyme’s active site, preventing the breakdown of neurotransmitters . Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcription of specific genes.

Temporal Effects in Laboratory Settings

The effects of 3-(4-Bromophenoxy)pyridazine can change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-(4-Bromophenoxy)pyridazine remains stable under certain conditions, but it may degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell signaling pathways and gene expression.

Dosage Effects in Animal Models

The effects of 3-(4-Bromophenoxy)pyridazine vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as reducing inflammation or modulating neurotransmitter levels. At high doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal cellular processes . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels, highlighting the importance of careful dosage optimization in research and therapeutic applications.

Metabolic Pathways

3-(4-Bromophenoxy)pyridazine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound may affect the activity of enzymes involved in the synthesis and breakdown of key metabolites, leading to changes in metabolic homeostasis . Additionally, 3-(4-Bromophenoxy)pyridazine may influence the levels of cofactors required for enzyme activity, further modulating metabolic pathways.

Transport and Distribution

The transport and distribution of 3-(4-Bromophenoxy)pyridazine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . For example, the compound may be transported into cells via specific membrane transporters, where it can then interact with intracellular proteins and enzymes. The distribution of 3-(4-Bromophenoxy)pyridazine within tissues also influences its biological activity, as it may accumulate in specific tissues where it exerts its effects.

Subcellular Localization

The subcellular localization of 3-(4-Bromophenoxy)pyridazine is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, 3-(4-Bromophenoxy)pyridazine may localize to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may be directed to the nucleus, where it can interact with transcription factors and regulate gene expression.

Propiedades

IUPAC Name |

3-(4-bromophenoxy)pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O/c11-8-3-5-9(6-4-8)14-10-2-1-7-12-13-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFCFRVJNWPBDQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1)OC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

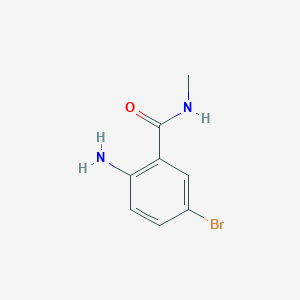

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

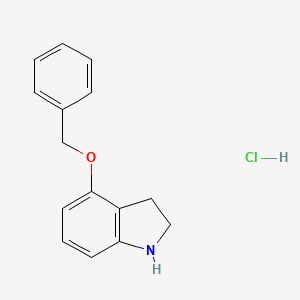

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 5-{[(tert-butoxy)carbonyl]amino}pent-3-ynoate](/img/structure/B1524245.png)

![Spiro[2.5]octan-6-ylmethanamine](/img/structure/B1524248.png)

![8-(azepan-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B1524258.png)